4-Hydroxy-6-methylcoumarin

Vue d'ensemble

Description

4-Hydroxy-6-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they are found naturally in many plants. This compound, specifically, has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methylcoumarin can be synthesized through various methods, one of which involves the Pechmann condensation reaction. This reaction typically uses phenols and β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the synthesis can be carried out by reacting 6-methyl-2,4-dihydroxyacetophenone with ethyl acetoacetate under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming more common to enhance yield and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-6-methylcoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Dihydro derivatives.

Substitution: Various substituted coumarins depending on the reagents used

Applications De Recherche Scientifique

Anti-Inflammatory Applications

4-Hydroxy-6-methylcoumarin has demonstrated considerable anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Studies indicate that this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

- Mechanism of Action : The compound reduces the phosphorylation of mitogen-activated protein kinases (MAPKs) and IκBα, which are crucial in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition leads to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), effectively lowering inflammation markers such as prostaglandin E2 (PGE2) and various cytokines including TNF-α, IL-6, and IL-1β .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies, particularly its ability to inhibit cancer cell proliferation.

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic activity against different cancer cell lines, including breast cancer cells. The compound's structure allows it to interact with cellular components effectively, leading to apoptosis in cancerous cells .

- Structure-Activity Relationship : Research indicates that modifications at the C6 position of the coumarin nucleus enhance its anticancer activity. The presence of substituents can significantly affect the compound's lipophilicity and ability to penetrate cell membranes, thereby increasing its efficacy against cancer cells .

Melanin Production Enhancement

This compound has also been identified as a potent enhancer of melanin production in melanocytes.

- Mechanism : The compound activates several signaling pathways involved in melanogenesis, including the protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathways. This activation leads to increased expression of melanogenesis-related proteins, promoting melanin synthesis in melanoma cells .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

Mécanisme D'action

The mechanism of action of 4-Hydroxy-6-methylcoumarin involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in inflammation .

Comparaison Avec Des Composés Similaires

4-Hydroxycoumarin: Known for its anticoagulant properties.

6-Methylcoumarin: Shares structural similarities but lacks the hydroxyl group at the 4-position.

7-Hydroxy-4-methylcoumarin: Another hydroxylated derivative with different biological activities.

Uniqueness: 4-Hydroxy-6-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both hydroxyl and methyl groups enhances its potential as a pharmacologically active compound .

Activité Biologique

4-Hydroxy-6-methylcoumarin (4-HMC) is a derivative of coumarin, a compound known for its diverse biological activities. This article explores the biological activity of 4-HMC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

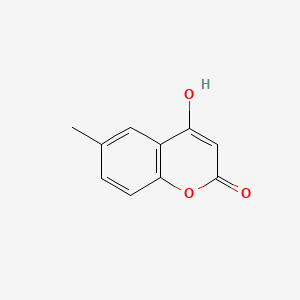

Chemical Structure and Properties

This compound is characterized by its coumarin backbone with a hydroxyl group at the 4-position and a methyl group at the 6-position. This structure contributes to its biological properties and interactions with various biological targets.

Anticoagulant Activity

4-HMC and its derivatives have been extensively studied for their anticoagulant properties. They act as antagonists of vitamin K, specifically targeting vitamin K 2,3-epoxide reductase, which plays a crucial role in the coagulation cascade. This mechanism is similar to that of well-known anticoagulants like warfarin. Studies indicate that certain derivatives exhibit enhanced anticoagulant effects with reduced side effects compared to traditional anticoagulants .

Table 1: Summary of Biological Activities of this compound Derivatives

Anti-inflammatory Effects

Research has demonstrated that 4-HMC exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of 4-HMC has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of 4-HMC on breast cancer cells using the MTT assay, significant reductions in cell viability were observed at concentrations above 50 μM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .

The biological activities of 4-HMC are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Inhibition of enzymes involved in coagulation and inflammation.

- Signal Transduction Modulation : Alteration of key signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases .

Propriétés

IUPAC Name |

4-hydroxy-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGBZBGYNIZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715782 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-83-0 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 4-Hydroxy-6-methylcoumarin participate in chemical reactions?

A1: this compound readily undergoes Knoevenagel condensation reactions with aldehydes in the presence of a base. This reaction is particularly useful for generating ortho-quinone methides in situ. These reactive intermediates can then participate in hetero-Diels-Alder reactions with electron-rich dienes, such as porphyrins. [, ] This approach allows for the synthesis of diverse coumarin-fused heterocycles with potential applications in materials science and medicinal chemistry.

Q2: What is the significance of using this compound in porphyrin synthesis?

A2: β-Vinyl-meso-tetraphenylporphyrinatozinc(II) reacts with ortho-quinone methides, generated in situ from this compound and paraformaldehyde, to form coumarin-linked porphyrin dyads. [] This hetero-Diels-Alder reaction provides a synthetic route to complex porphyrin architectures. These modified porphyrins may have applications in photodynamic therapy due to their enhanced photophysical properties.

Q3: What are the photophysical characteristics of coumarin-porphyrin dyads synthesized using this compound?

A3: Coumarin-porphyrin dyads exhibit unique photophysical properties compared to their individual components. Research indicates that these dyads possess favorable singlet oxygen quantum yields, triplet lifetimes, and intersystem crossing rates. [] These characteristics are crucial for their potential use as photosensitizers in photodynamic therapy.

Q4: Beyond porphyrins, what other heterocyclic systems can be accessed using this compound?

A4: this compound serves as a valuable building block for various heterocyclic systems. For instance, it reacts with acetic anhydride and perchloric acid to yield the pyranopyran derivative, 2,9-dimethylpyrano[3,2-c][1]benzopyran-4,5-dione. [] This compound can be further transformed into sulfur-containing heterocycles like oxadithiapentalenes and oxatrithiapentalenes through reactions with boron sulfide or phosphorus pentasulfide. These reactions highlight the versatility of this compound in constructing diverse heterocyclic scaffolds.

Q5: Are there any reported biological activities associated with this compound or its derivatives?

A5: While this compound itself has not been extensively studied for biological activity, its close analog, 6-methylcoumarin, has demonstrated interesting effects on melanogenesis. Research indicates that 6-methylcoumarin stimulates melanin synthesis in murine melanoma cells by modulating various signaling pathways, including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-catenin. [] This finding suggests potential applications for 6-methylcoumarin and related compounds in pigmentation disorders. Further research is necessary to explore the therapeutic potential of this compound and its derivatives in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.